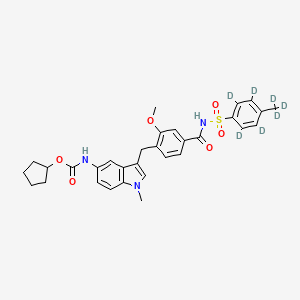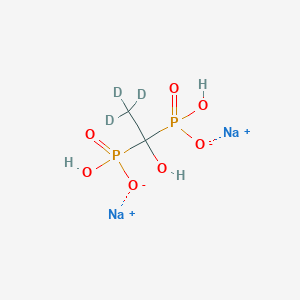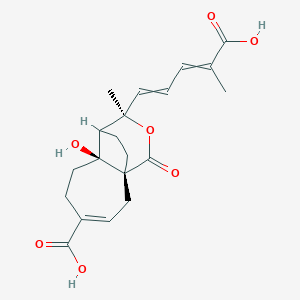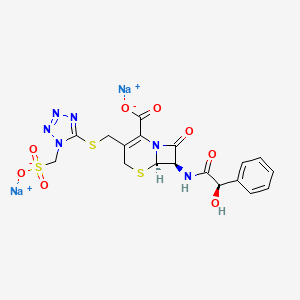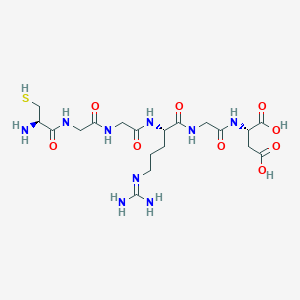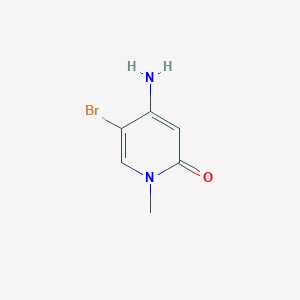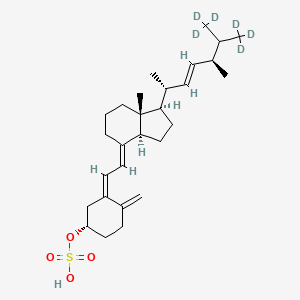
Vitamin D2-d6 (sulfate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vitamin D2-d6 (sulfate) is a deuterated form of ergocalciferol sulfate, a synthetic analog of vitamin D2 This compound is often used in scientific research due to its stability and the presence of deuterium atoms, which make it suitable for mass spectrometry studies
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Vitamin D2-d6 (sulfate) typically involves the deuteration of ergocalciferol followed by sulfation The deuteration process replaces hydrogen atoms with deuterium, which can be achieved through various chemical reactions involving deuterated reagents
Industrial Production Methods: Industrial production of Vitamin D2-d6 (sulfate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production process is optimized for yield and cost-effectiveness, often involving automated systems and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: Vitamin D2-d6 (sulfate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert it back to its parent compound or other derivatives.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives of Vitamin D2-d6 (sulfate), which are often studied for their biological activity and stability.
Wissenschaftliche Forschungsanwendungen
Vitamin D2-d6 (sulfate) has numerous applications in scientific research:
Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for the quantification of vitamin D metabolites.
Biology: Studied for its role in calcium and phosphorus metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in bone health, immune modulation, and cardiovascular health.
Industry: Utilized in the development of fortified foods and supplements to ensure adequate vitamin D levels in populations.
Wirkmechanismus
Vitamin D2-d6 (sulfate) exerts its effects through the vitamin D receptor, a nuclear receptor that regulates gene expression. Upon binding to the receptor, it modulates the transcription of genes involved in calcium and phosphorus homeostasis, immune response, and cell proliferation. The deuterated form allows for precise tracking and quantification in metabolic studies, providing insights into the compound’s pharmacokinetics and dynamics.
Vergleich Mit ähnlichen Verbindungen
Vitamin D2 (ergocalciferol): The non-deuterated form, commonly used in dietary supplements.
Vitamin D3 (cholecalciferol): Another form of vitamin D, synthesized in the skin upon exposure to sunlight.
25-Hydroxyvitamin D2: A metabolite of vitamin D2, used as a marker for vitamin D status.
Uniqueness: Vitamin D2-d6 (sulfate) is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for detailed metabolic studies using mass spectrometry. This allows for more accurate and reliable data in research applications compared to non-deuterated forms.
Eigenschaften
Molekularformel |
C28H44O4S |
|---|---|
Molekulargewicht |
482.7 g/mol |
IUPAC-Name |
[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5R)-7,7,7-trideuterio-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] hydrogen sulfate |
InChI |
InChI=1S/C28H44O4S/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(14-11-21(24)4)32-33(29,30)31/h9-10,12-13,19-20,22,25-27H,4,7-8,11,14-18H2,1-3,5-6H3,(H,29,30,31)/b10-9+,23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1/i1D3,2D3 |
InChI-Schlüssel |
JCNSXPADDANKHU-MPZUWEMMSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OS(=O)(=O)O)C)C([2H])([2H])[2H] |
Kanonische SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


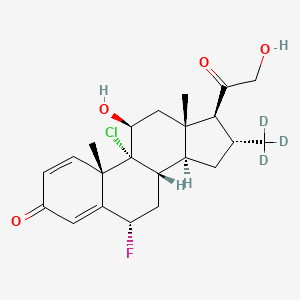
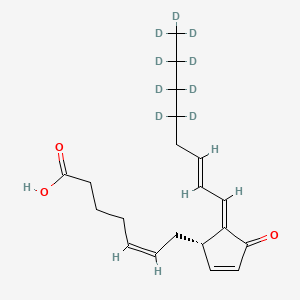
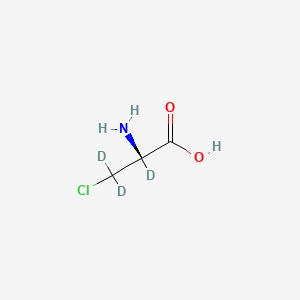
![[18F]-Labeled L-dopa precursor](/img/structure/B12430852.png)

